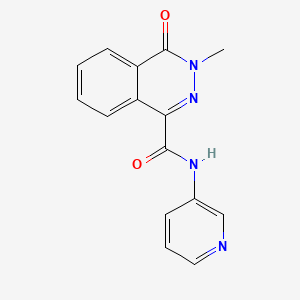
1-ethoxy-4-(2-nitrovinyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethoxy-4-(2-nitrovinyl)naphthalene, also known as ENN, is a synthetic compound that belongs to the class of nitroalkenes. This compound has been extensively studied due to its potential applications in various fields, including the pharmaceutical industry, organic synthesis, and materials science. In
科学的研究の応用
1-ethoxy-4-(2-nitrovinyl)naphthalene has been used as a versatile building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. For example, this compound has been used as a key intermediate in the synthesis of anti-cancer drugs, such as 2-methoxyestradiol and 2-methoxyestrone. Additionally, this compound has been used as a starting material in the synthesis of insecticides, herbicides, and fungicides.
作用機序
The mechanism of action of 1-ethoxy-4-(2-nitrovinyl)naphthalene is not well understood. However, it is believed that this compound may act as a Michael acceptor, reacting with nucleophiles, such as thiols, to form covalent adducts. This mechanism has been proposed for the anti-cancer activity of this compound, as it may inhibit the activity of enzymes involved in DNA synthesis and repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have suggested that this compound may have anti-cancer, anti-inflammatory, and anti-oxidant properties. Additionally, this compound has been shown to have low toxicity in animal models, indicating its potential for use in pharmaceuticals and other applications.
実験室実験の利点と制限
One of the main advantages of 1-ethoxy-4-(2-nitrovinyl)naphthalene is its versatility as a building block in organic synthesis. This compound can be easily synthesized and modified to produce a wide range of compounds with diverse properties. Additionally, this compound has been shown to have low toxicity in animal models, making it a potentially safe and effective compound for use in pharmaceuticals and other applications.
One of the main limitations of this compound is its instability under certain conditions, such as high temperatures and acidic environments. Additionally, the mechanism of action of this compound is not well understood, making it difficult to predict its effects on biological systems.
将来の方向性
There are several future directions for the research and development of 1-ethoxy-4-(2-nitrovinyl)naphthalene. One potential direction is the synthesis of novel compounds based on this compound, with improved properties and potential applications in various fields. Another direction is the investigation of the mechanism of action of this compound, to better understand its effects on biological systems. Additionally, the potential use of this compound as a drug delivery system or imaging agent in medical applications could be explored.
合成法
The synthesis of 1-ethoxy-4-(2-nitrovinyl)naphthalene involves the condensation reaction between 1-ethoxy-2-naphthol and nitroethene. The reaction is typically carried out in the presence of a base catalyst, such as potassium carbonate or sodium hydroxide, and a solvent, such as ethanol or dimethylformamide. The resulting product is a yellow crystalline solid that can be purified by recrystallization or chromatography.
特性
IUPAC Name |
1-ethoxy-4-[(E)-2-nitroethenyl]naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-18-14-8-7-11(9-10-15(16)17)12-5-3-4-6-13(12)14/h3-10H,2H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTYEDHRCHTDDY-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C2=CC=CC=C21)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-({[3-(methylthio)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5714331.png)
![methyl 3-[(2-chloro-4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5714362.png)
![3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5714366.png)
![N-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5714372.png)

![5-[(4-carboxybutanoyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B5714381.png)

![N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5714403.png)



![5,5-dimethyl-3-{[2-(trifluoromethyl)phenyl]amino}-2-cyclohexen-1-one](/img/structure/B5714420.png)

